Disodium L-malate
Overview
Description
Disodium L-malate is a sodium salt of L-malic acid, a naturally occurring compound found in various fruits, particularly apples. It is a colorless crystalline or white granular solid with the chemical formula C4H4Na2O5. This compound is widely used in the food industry as an acidity regulator and flavoring agent. It also has applications in pharmaceuticals, agriculture, and other industrial sectors .
Mechanism of Action
Target of Action
Disodium L-malate, also known as Sodium L-malate, is a compound with the formula Na2(C2H4O(COO)2) . It is the sodium salt of malic acid . As a food additive, it has the E number E350 It is used as an acidity regulator and flavoring agent , suggesting that its targets could be related to pH regulation and taste receptor cells.
Mode of Action
As an acidity regulator, it likely interacts with its targets to maintain or adjust the acidity or alkalinity of foods . As a flavoring agent, it may interact with taste receptor cells to enhance the flavor of foods .
Biochemical Pathways
This compound is involved in the TCA cycle as an intermediate . The TCA cycle, also known as the citric acid cycle or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. In the context of biocatalysis, the enzymatic transformation of fumarate to L-malate is noted .
Pharmacokinetics
It is known that sodium malate is freely soluble in water , which could influence its absorption and distribution in the body.
Result of Action
Its use as an acidity regulator suggests that it may help maintain the ph balance in foods . As a flavoring agent, it may enhance the taste of foods .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
Disodium L-malate participates in biochemical reactions as an intermediate in the TCA cycle . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic transformation of fumarate to L-malate . The nature of these interactions is crucial for the functioning of the TCA cycle and energy production in cells .
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a role in cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a drastic repression on cell growth due to its inhibition effects on the TCA cycle, glycolysis, and ABC-type transport system .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the enzymatic transformation of fumarate to L-malate, indicating its role in enzyme activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium L-malate is typically synthesized by reacting L-malic acid with sodium hydroxide or sodium carbonate. The reaction involves dissolving L-malic acid in water and gradually adding sodium hydroxide or sodium carbonate until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as certain bacteria or fungi, are used to convert substrates like glucose or fumarate into L-malic acid, which is then neutralized with sodium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Disodium L-malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oxaloacetate in the presence of oxidizing agents.
Reduction: It can be reduced to malate in the presence of reducing agents.
Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts like calcium chloride, magnesium sulfate.
Major Products:
Oxidation: Oxaloacetate.
Reduction: Malate.
Substitution: Corresponding metal malates
Scientific Research Applications
Disodium L-malate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent and a chelating agent in various chemical reactions.
Biology: Plays a role in the tricarboxylic acid (TCA) cycle, an essential metabolic pathway in living organisms.
Medicine: Used in the formulation of certain pharmaceuticals and as a component in dietary supplements.
Industry: Employed in the production of biodegradable polymers and as an additive in food and beverages .
Comparison with Similar Compounds
Disodium maleate: An organic sodium salt of maleic acid.
Sodium succinate: A sodium salt of succinic acid.
Sodium fumarate: A sodium salt of fumaric acid .
Comparison:
Disodium maleate: Similar in structure but derived from maleic acid. It is used in different applications, such as in the synthesis of polymers.
Sodium succinate: Also involved in the TCA cycle but differs in its specific metabolic roles and applications.
Sodium fumarate: Another TCA cycle intermediate, used in different biochemical and industrial processes.
Disodium L-malate is unique due to its specific role in the TCA cycle and its widespread use as a buffering and chelating agent in various fields .
Properties
CAS No. |
138-09-0 |
---|---|
Molecular Formula |
C4H6NaO5 |
Molecular Weight |
157.08 g/mol |
IUPAC Name |
disodium;(2S)-2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
InChI Key |
YMJXEWZMJGYPTL-DKWTVANSSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)O.[Na] |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O.[Na] |
138-09-0 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What protective effects does Sodium L-malate exhibit against cisplatin-induced toxicity?
A1: Research has shown that Sodium L-malate, an active component isolated from Angelicae radix (commonly known as Dong Quai), demonstrates a significant protective effect against both nephrotoxicity (kidney damage) and bone marrow toxicity induced by cisplatin (cis-diamminedichloroplatinum(II), CDDP), a widely used chemotherapy drug []. Importantly, these protective effects were observed without compromising the antitumor activity of cisplatin [].
Q2: How does the protective effect of Sodium L-malate compare to other components of Angelicae radix?
A2: Among the various constituents of Angelicae radix, Sodium L-malate was identified as a key component responsible for mitigating the toxic side effects of cisplatin. In studies using a mouse model, Angelicae radix exhibited the strongest protective effect compared to its other individual components [].
Q3: What is the mechanism of action of Sodium L-malate in mitigating cisplatin-induced toxicity?
A3: While the exact mechanism of action remains to be fully elucidated, the research suggests that Sodium L-malate may interfere with the pathways leading to cisplatin-induced kidney and bone marrow damage []. Further research is needed to understand the specific molecular interactions involved.
Q4: What is the role of Sodium L-malate in plant mitochondria?
A4: In plants, an NAD-dependent malic enzyme, found in mitochondria, requires activators like Sodium L-malate for full activity []. This enzyme is particularly important in plants using C4 or CAM photosynthesis, where malate decarboxylation is a major source of CO2 for carbon assimilation [].
Q5: How does Sodium L-malate interact with the NAD-dependent malic enzyme?
A5: Sodium L-malate, along with other activators like Coenzyme A and dithiothreitol, decreases the apparent Michaelis constants for both malate and NAD+ in the NAD-dependent malic enzyme, leading to increased enzyme activity []. This interaction highlights the importance of Sodium L-malate in regulating malate metabolism in plants.
Q6: Does Sodium L-malate interact with urate transport in the kidneys?
A6: While not directly interacting with urate itself, studies on rat renal basolateral membrane vesicles show that Sodium L-malate transport is not affected by the presence of p-aminohippurate (PAH), a compound known to inhibit urate transport in the kidneys []. This suggests separate transport mechanisms for Sodium L-malate and urate in the renal system.
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